Nek2-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nek2-IN-4 is a potent inhibitor of the Never In Mitosis A (NIMA)-related expressed kinase 2 (NEK2), a serine/threonine protein kinase. NEK2 is involved in the regulation of the cell cycle, particularly in centrosome separation during mitosis. This compound has shown potential in inhibiting cell proliferation, making it a promising candidate for cancer research, particularly in pancreatic cancer .

Chemical Reactions Analysis

Nek2-IN-4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

Nek2-IN-4 has several scientific research applications, including:

Cancer Research: this compound has shown potential in inhibiting the proliferation of cancer cells, particularly in pancreatic cancer. .

Cell Cycle Regulation: NEK2 is involved in the regulation of the cell cycle, and this compound has been used to study its role in centrosome separation and chromosomal segregation

Drug Development: This compound serves as a chemical starting point for the development of new drugs targeting NEK2 and other related kinases.

Mechanism of Action

Nek2-IN-4 exerts its effects by inhibiting the activity of NEK2. NEK2 is a mitotic Ser/Thr kinase that localizes predominantly to centrosomes and kinetochores. It orchestrates centrosome disjunction and faithful chromosomal segregation. The activity of NEK2 is tightly regulated during the cell cycle with the help of other kinases and phosphatases and via proteasomal degradation . By inhibiting NEK2, this compound disrupts these processes, leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Nek2-IN-4 is unique in its potent inhibitory activity against NEK2. Similar compounds include other NEK family inhibitors such as:

NEK1 Inhibitors: These inhibitors target NEK1, another member of the NEK family involved in cell cycle regulation.

NEK3 Inhibitors: These inhibitors target NEK3, which is also involved in cell cycle regulation and has been implicated in cancer.

NEK4 Inhibitors: These inhibitors target NEK4, which has a similar role in cell cycle regulation and centrosome separation

This compound stands out due to its high potency and specificity for NEK2, making it a valuable tool for studying the role of NEK2 in cancer and other diseases.

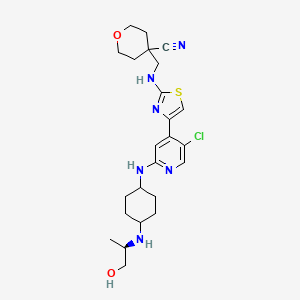

Properties

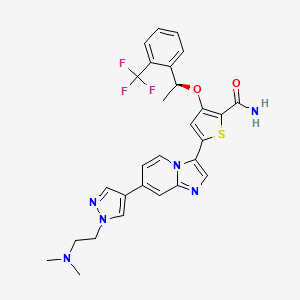

Molecular Formula |

C28H27F3N6O2S |

|---|---|

Molecular Weight |

568.6 g/mol |

IUPAC Name |

5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide |

InChI |

InChI=1S/C28H27F3N6O2S/c1-17(20-6-4-5-7-21(20)28(29,30)31)39-23-13-24(40-26(23)27(32)38)22-15-33-25-12-18(8-9-37(22)25)19-14-34-36(16-19)11-10-35(2)3/h4-9,12-17H,10-11H2,1-3H3,(H2,32,38)/t17-/m0/s1 |

InChI Key |

BQODGOMHYSMCGK-KRWDZBQOSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CCN(C)C)C(=O)N |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CCN(C)C)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)

![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)

![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)

![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)

![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)

![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)